Tert-butyl 4-cyano-2-cyclobutyl-3-oxopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 4-cyano-2-cyclobutyl-3-oxopyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H18N2O3 It is characterized by a pyrrolidine ring substituted with a tert-butyl ester, a cyano group, and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-cyano-2-cyclobutyl-3-oxopyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through cyclization reactions.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.
Addition of the Cyclobutyl Group: The cyclobutyl group is added through alkylation reactions.
Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-cyano-2-cyclobutyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Tert-butyl 4-cyano-2-cyclobutyl-3-oxopyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-cyano-2-cyclobutyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and the ester functionality play crucial roles in its reactivity and binding to target molecules. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate: Similar in structure but lacks the cyclobutyl group.
Tert-butyl 2-oxopyrrolidine-1-carboxylate: Lacks both the cyano and cyclobutyl groups.
Tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate: Contains a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
Tert-butyl 4-cyano-2-cyclobutyl-3-oxopyrrolidine-1-carboxylate is unique due to the presence of both the cyano and cyclobutyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl 4-cyano-2-cyclobutyl-3-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-8-10(7-15)12(17)11(16)9-5-4-6-9/h9-11H,4-6,8H2,1-3H3 |
InChI Key |
BBBBFYCWDFQCRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1C2CCC2)C#N |
Origin of Product |
United States |
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